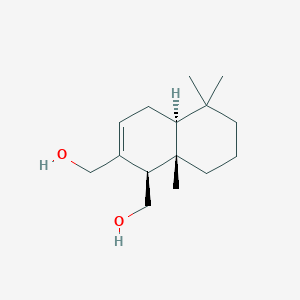

Drimendiol

描述

Drimendiol 是一种从 Drimenol 衍生而来的倍半萜醇。 它属于八氢萘类,其特征是在 Drimenol 结构的 11 和 12 位存在两个羟基 。 This compound 在多种植物中都有发现,包括 Drimys winteri,并且因其生物活性而受到研究,特别是其抗真菌特性 .

作用机制

Drimendiol 主要通过抑制真菌酶发挥作用。 特别是,它抑制羊毛甾醇 14α-脱甲基酶,这是一种参与真菌麦角甾醇合成的酶 。 这种抑制会破坏真菌细胞膜,导致细胞死亡 .

生化分析

Biochemical Properties

Drimendiol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is synthesized from drimenol through the action of drimenol oxidase . This compound has been shown to inhibit the formation of biofilms by Candida albicans, Staphylococcus aureus, and Staphylococcus epidermidis, with biofilm inhibitory concentration values (BIC50) of 25.5, 65.1, and 67.1 µg/ml, respectively . This inhibition is likely due to its interaction with enzymes involved in biofilm formation, disrupting their normal function.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been found to inhibit the production of alginic acid in biofilms of Pseudomonas syringae, suggesting a quorum sensing inhibitory effect . Additionally, this compound has been shown to cause hyphal cell wall damage and lipid peroxidation in Gaeumannomyces graminis var. tritici, a soilborne pathogen . These effects indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, leading to its antimicrobial properties.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound has been shown to inhibit quorum sensing in Chromobacterium violaceum and reduce biofilm formation in Pseudomonas syringae . This inhibition is likely due to its binding interactions with quorum sensing molecules, preventing them from activating their target genes. Additionally, this compound has been found to inhibit the production of violacein, a quorum sensing-regulated pigment, further supporting its role as a quorum sensing inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to be stable under various conditions, with a shelf life of up to four years when stored at -20°C . Over time, this compound continues to exhibit its antimicrobial properties, with no significant degradation observed in in vitro studies . Long-term effects on cellular function have not been extensively studied, but its stability suggests that it can maintain its activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antimicrobial properties without significant toxicity . At higher doses, this compound may cause adverse effects, including cytotoxicity and potential damage to cellular structures . Threshold effects have been observed, with higher concentrations required to achieve significant antimicrobial activity

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in its synthesis from drimenol. The conversion of drimenol to this compound is catalyzed by drimenol oxidase, an enzyme that introduces a hydroxyl group at the C-12 position . This compound can further undergo oxidation to form other drimane sesquiterpenoids, such as polygodial . These metabolic pathways highlight the role of this compound in the biosynthesis of bioactive compounds with antimicrobial properties.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to accumulate in specific cellular compartments, where it exerts its antimicrobial effects . The transport and distribution of this compound are likely mediated by its interactions with membrane transporters and binding proteins, facilitating its localization to target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize to the cell membrane and other cellular compartments, where it can interact with its target biomolecules . This localization is likely directed by specific targeting signals and post-translational modifications that guide this compound to its site of action. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

准备方法

合成路线和反应条件

Drimendiol 可以通过羟基化反应从 Drimenol 合成。 该过程涉及使用细胞色素 P450 酶,特别是 Drimenol 氧化酶,它催化 Drimenol 转化为 this compound 。 该反应可以在表达 Drimenol 氧化酶基因的酵母或植物宿主中进行 .

工业生产方法

This compound 的工业生产涉及使用转基因植物或微生物,这些植物或微生物经过工程改造以表达 Drimenol 氧化酶。 这些生物体可以大量生产 this compound,然后可以将其提取和纯化,用于各种应用 .

化学反应分析

反应类型

Drimendiol 会经历几种类型的化学反应,包括:

常见试剂和条件

形成的主要产物

肉桂酰胺: 通过 this compound 的氧化形成.

Drimane 倍半萜类: 通过 this compound 的还原形成.

科学研究应用

Drimendiol 具有广泛的科学研究应用,包括:

生物学: 研究其在植物防御机制中的作用,以抵抗食草动物和病原体.

医药: 研究其抗真菌特性,特别是针对念珠菌属.

工业: 用于开发用于可持续农业的天然生物杀菌剂.

相似化合物的比较

Drimendiol 在 Drimane 倍半萜类中是独特的,因为它具有特定的羟基化模式。 类似的化合物包括:

Drimenol: This compound 的前体,缺少额外的羟基.

多戈二醛: 一种具有强抗真菌特性的 Drimane 倍半萜类二醛.

异 Drimeninol: Drimenol 的一个羟基化衍生物,具有相似的生物活性.

This compound 的独特结构和生物活性使其成为各种科学和工业应用中的一种宝贵化合物。

属性

IUPAC Name |

[(1R,4aS,8aS)-2-(hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,12-13,16-17H,4,6-10H2,1-3H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTDAKOPPDXZDV-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C(C2CO)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C([C@@H]2CO)CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

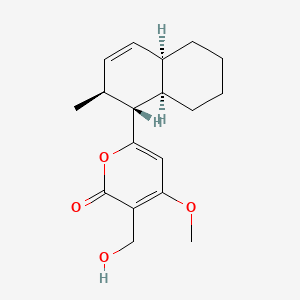

Feasible Synthetic Routes

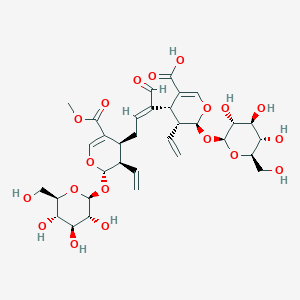

Q1: What is the origin of Drimendiol and what are its potential applications?

A1: this compound is a drimane sesquiterpenoid found in Drimys winteri, a Chilean native tree. Research suggests that this compound exhibits quorum sensing inhibition activity, making it a potential candidate for developing new antibacterial agents []. Additionally, studies have explored its antifungal properties against Candida yeast species [, ].

Q2: How does this compound exert its antifungal effects?

A2: While the exact mechanism of action is still under investigation, in silico studies propose that this compound might inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to antifungal effects [].

Q3: How effective is this compound against different Candida species?

A3: Research shows varying levels of efficacy against different Candida species. One study found that 3β-hydroxythis compound (a specific isomer of this compound) exhibited a minimum inhibitory concentration (MIC) lower than 15 µg/mL against Candida albicans, C. krusei, and C. parapsilosis [].

Q4: Beyond its antifungal activity, does this compound affect bacterial biofilms?

A4: Yes, this compound has been shown to decrease biofilm formation in Pseudomonas syringae strains. This effect, combined with its quorum sensing inhibition, enhances the biocidal activity of CuSO4 on P. syringae biofilms [].

Q5: What is the role of this compound in the biosynthesis of insect deterrents?

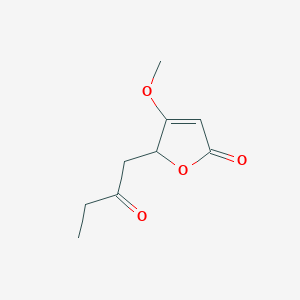

A5: this compound is an intermediate in the biosynthetic pathway leading to polygodial, a known insect antifeedant. A study identified a drimenol synthase (PhDS) and a drimenol oxidase (PhDOX1) from Persicaria hydropiper that can convert farnesyl diphosphate to this compound, which can then be further oxidized to polygodial [].

Q6: Can the genes involved in this compound biosynthesis be utilized for pest control?

A6: Research suggests this is a possibility. Heterologous expression of PhDS and PhDOX1 in yeast and Nicotiana benthamiana resulted in the production of this compound and other drimane derivatives, including cinnamolide, which also exhibits antifeedant activity against whiteflies and aphids [].

Q7: Has the complete structure elucidation of this compound and related compounds been achieved?

A7: Yes, studies have used 1D and 2D NMR (COSY, HSQC, and HMBC) spectra, HRESIMS, and comparison with existing data to fully characterize the structure of this compound, along with other drimane derivatives like polygodial, isotadeonal, and isodrimeninol [, ].

Q8: Are there any analytical techniques specifically used to quantify this compound?

A8: While specific methods for quantifying this compound are not detailed in the provided abstracts, GC-MS analysis is commonly used for identifying and quantifying sesquiterpenes, including drimane derivatives, in plant extracts []. Further research would be needed to establish specific and validated analytical methods for this compound quantification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)

![(2R)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B1249528.png)